Cas no 1102921-08-3 (3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid)

3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid is a specialized thiazolidine derivative with a branched-chain acyl group, offering unique reactivity and structural features for synthetic and pharmaceutical applications. Its thiazolidine core provides a constrained heterocyclic framework, while the 3-methylbutanoyl moiety enhances lipophilicity, potentially improving membrane permeability in bioactive compounds. The carboxylic acid functionality allows for further derivatization, making it a versatile intermediate in medicinal chemistry and peptide mimetics. This compound is particularly valuable in the design of enzyme inhibitors and prodrugs due to its balanced steric and electronic properties. Its stability under physiological conditions further supports its utility in drug discovery and biochemical research.
3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid structure
1102921-08-3 structure
Product Name:3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
CAS No:1102921-08-3
MF:C9H15NO3S
MW:217.285301446915
CID:5748588
PubChem ID:24700017
Update Time:2025-05-24

3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
    • AKOS000179937
    • EN300-766020
    • 1102921-08-3
    • 3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
    • Inchi: 1S/C9H15NO3S/c1-6(2)3-8(11)10-5-14-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)
    • InChI Key: QHWYQYXSHRLTCN-UHFFFAOYSA-N
    • SMILES: S1CN(C(CC(C)C)=O)C(C(=O)O)C1

Computed Properties

  • Exact Mass: 217.07726451g/mol
  • Monoisotopic Mass: 217.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 82.9Ų

3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-766020-0.05g
3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
1102921-08-3 95.0%
0.05g
$407.0 2025-03-21
Enamine
EN300-766020-0.1g
3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
1102921-08-3 95.0%
0.1g
$427.0 2025-03-21
Enamine
EN300-766020-0.25g
3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
1102921-08-3 95.0%
0.25g
$447.0 2025-03-21
Enamine
EN300-766020-0.5g
3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
1102921-08-3 95.0%
0.5g
$465.0 2025-03-21
Enamine
EN300-766020-1.0g
3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
1102921-08-3 95.0%
1.0g
$485.0 2025-03-21
Enamine
EN300-766020-2.5g
3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
1102921-08-3 95.0%
2.5g
$949.0 2025-03-21
Enamine
EN300-766020-5.0g
3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
1102921-08-3 95.0%
5.0g
$1406.0 2025-03-21
Enamine
EN300-766020-10.0g
3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
1102921-08-3 95.0%
10.0g
$2085.0 2025-03-21

Additional information on 3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid

3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic Acid: A Comprehensive Overview

The compound 3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 1102921-08-3) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound belongs to the class of thiazolidinones, which are known for their versatile applications in drug design and as intermediates in various chemical syntheses. The molecule's unique combination of functional groups—namely the thiazolidine ring, the carboxylic acid group, and the 3-methylbutanoyl substituent—renders it highly versatile and amenable to a wide range of chemical modifications.

Recent studies have highlighted the potential of thiazolidinones as bioactive agents in the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that analogs of 3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid exhibit potent anti-inflammatory and antioxidant properties, making them promising candidates for the treatment of chronic inflammatory diseases. Furthermore, the compound's ability to act as a chelating agent has been explored in the context of heavy metal detoxification, a critical area of research given the increasing environmental contamination by heavy metals.

The synthesis of 3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid typically involves multi-step reactions that leverage both classical organic chemistry techniques and modern catalytic methods. A common approach involves the condensation of a thioamide with a ketone or aldehyde derivative, followed by cyclization to form the thiazolidine ring. The introduction of the 3-methylbutanoyl group is achieved through acylation reactions, which are carefully optimized to ensure high yields and purity. Recent advancements in asymmetric catalysis have enabled the synthesis of enantiomerically enriched versions of this compound, opening new avenues for its application in chiral recognition and asymmetric synthesis.

In terms of applications, thiazolidinones like 3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid are widely used as building blocks in drug discovery programs. Their ability to form stable complexes with metal ions has made them valuable in designing metalloenzyme inhibitors and radiopharmaceuticals. Additionally, these compounds are being explored as potential candidates for targeted drug delivery systems due to their ability to undergo controlled degradation under specific physiological conditions.

From a structural perspective, the thiazolidine ring is a five-membered heterocycle containing sulfur and nitrogen atoms. This ring system is highly reactive and can undergo various transformations such as oxidation, reduction, and substitution reactions. The presence of the carboxylic acid group further enhances the molecule's versatility by allowing for additional functionalization via esterification or amidation reactions. The 3-methylbutanoyl substituent, on the other hand, contributes to the compound's lipophilicity and stability, making it suitable for applications that require both hydrophilic and hydrophobic interactions.

Recent computational studies have provided deeper insights into the electronic properties and reactivity patterns of thiazolidinones. Using density functional theory (DFT), researchers have mapped out the molecular orbitals responsible for the compound's reactivity towards nucleophilic attack and electrophilic substitution. These findings have been instrumental in guiding the design of more efficient synthetic routes and novel analogs with enhanced bioactivity.

In conclusion, 3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 1102921-08-3) stands out as a multifaceted organic compound with immense potential across diverse scientific disciplines. Its unique chemical structure, coupled with its versatile functional groups, positions it as a key player in modern drug discovery and materials science. As ongoing research continues to unravel its full spectrum of applications, this compound is poised to make significant contributions to advancing human health and environmental sustainability.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.